(4-Bromophenyl)(2-methylphenyl)methanol

Description

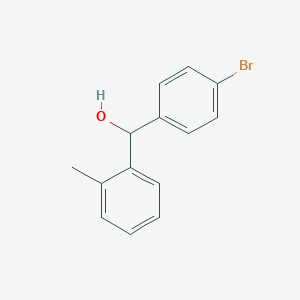

Structure

2D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDPTJAQOQSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678847 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944695-76-5 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Bromophenyl 2 Methylphenyl Methanol

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic plan by identifying key bond disconnections and the corresponding chemical reactions needed to form them.

Strategic Disconnections Involving Carbon-Carbon Bond Formation

For (4-Bromophenyl)(2-methylphenyl)methanol, the most logical retrosynthetic disconnection is at the carbon-carbon bond between the central carbinol carbon and one of the attached aryl rings. This disconnection points to a nucleophilic addition of an organometallic reagent to a carbonyl compound. Two primary disconnections are possible:

Disconnection A: Cleavage of the bond between the carbinol carbon and the 2-methylphenyl ring. This suggests a reaction between a 2-methylphenyl organometallic species (acting as a nucleophile) and 4-bromobenzaldehyde (B125591) (acting as an electrophile).

Disconnection B: Cleavage of the bond between the carbinol carbon and the 4-bromophenyl ring. This implies a reaction between a 4-bromophenyl organometallic species (nucleophile) and 2-methylbenzaldehyde (electrophile).

A third strategy involves disconnecting the C-O and C-H bonds of the alcohol group, which points towards the reduction of the corresponding ketone, (4-Bromophenyl)(2-methylphenyl)methanone.

Precursor Synthesis: Substituted Benzaldehydes and Organometallic Reagents

The success of the synthesis of this compound relies heavily on the availability and purity of its precursors.

Substituted Benzaldehydes:

4-Bromobenzaldehyde: This is a common commercially available reagent. It can be synthesized via the bromination of toluene (B28343) followed by oxidation of the methyl group.

2-Methylbenzaldehyde (o-tolualdehyde): This is also commercially available and can be prepared through methods such as the oxidation of 2-methylbenzyl alcohol or the Rosenmund reduction of 2-methylbenzoyl chloride.

Organometallic Reagents: The synthesis of Grignard and organolithium reagents requires anhydrous conditions to prevent their reaction with water. cerritos.edu

2-Methylphenylmagnesium bromide: This Grignard reagent is prepared by reacting 2-bromotoluene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

4-Bromophenylmagnesium bromide: This reagent is similarly prepared from 1,4-dibromobenzene and magnesium turnings.

Organolithium Reagents: The corresponding organolithium reagents (2-methylphenyllithium and 4-bromophenyllithium) can be generated through the reaction of the respective aryl bromides with an alkyllithium reagent like n-butyllithium, or via direct lithiation.

Ketone Precursor:

(4-Bromophenyl)(2-methylphenyl)methanone: This diarylketone is a key intermediate for the reduction pathway. It can be synthesized via a Friedel-Crafts acylation reaction, where 2-methylbenzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Direct Synthetic Routes

The direct synthesis of this compound can be efficiently accomplished through several well-established reactions in organic chemistry.

Grignard Reaction-Based Approaches

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during an acidic workup to yield the alcohol. utdallas.edu

Two primary routes utilizing the Grignard reaction are:

Route A: The reaction of 2-methylphenylmagnesium bromide with 4-bromobenzaldehyde.

Route B: The reaction of 4-bromophenylmagnesium bromide with 2-methylbenzaldehyde.

Both routes are effective, and the choice often depends on the commercial availability and cost of the starting materials. A potential side reaction is the formation of biphenyl compounds through the coupling of the Grignard reagent with unreacted aryl halide, which can be minimized by controlling reaction conditions such as temperature and concentration. libretexts.org

Table 1: Comparison of Grignard Reaction Routes

| Route | Nucleophile | Electrophile | Key Starting Materials |

|---|---|---|---|

| A | 2-Methylphenylmagnesium bromide | 4-Bromobenzaldehyde | 2-Bromotoluene, 4-Bromobenzaldehyde |

| B | 4-Bromophenylmagnesium bromide | 2-Methylbenzaldehyde | 1,4-Dibromobenzene, 2-Methylbenzaldehyde |

Organolithium Addition Reactions

Organolithium reagents serve as powerful alternatives to Grignard reagents for the synthesis of alcohols from carbonyl compounds. They are generally more reactive than their magnesium-based counterparts. The synthesis of this compound can be achieved by reacting either 2-methylphenyllithium with 4-bromobenzaldehyde or 4-bromophenyllithium with 2-methylbenzaldehyde. The reaction mechanism is analogous to the Grignard reaction, involving nucleophilic addition to the carbonyl carbon followed by quenching with an acid to produce the final alcohol. The higher reactivity of organolithium reagents often leads to faster reaction times and may be advantageous for less reactive substrates, but also requires careful temperature control to avoid side reactions.

Reduction of Corresponding Ketone Precursors (e.g., (4-Bromophenyl)(2-methylphenyl)methanone)

An alternative and highly effective route to this compound is the reduction of its corresponding ketone, (4-Bromophenyl)(2-methylphenyl)methanone. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. The choice of reagent depends on factors such as selectivity, cost, and reaction conditions.

Common reducing agents include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is easy to handle. It is typically used in alcoholic solvents like methanol or ethanol and effectively reduces ketones to secondary alcohols.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. It must be used in anhydrous aprotic solvents like diethyl ether or THF due to its high reactivity with protic solvents. It readily reduces ketones to alcohols.

The general procedure involves dissolving the ketone in an appropriate solvent and adding the reducing agent, often at reduced temperatures. The reaction is then quenched, typically with water or a dilute acid, to yield the desired alcohol.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Formula | Typical Solvent | Reactivity | Key Features |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | Selective for aldehydes and ketones; easy to handle. |

Stereoselective Synthesis and Chiral Resolution

The quest for enantiomerically pure this compound hinges on methodologies that can differentiate between the two enantiomers. These strategies can be broadly categorized into asymmetric synthesis, where the desired enantiomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Reduction Strategies for Ketone Precursors

A prevalent and effective strategy for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. In the case of this compound, the precursor is (4-bromophenyl)(2-methylphenyl)methanone. This approach leverages chiral catalysts or biocatalysts to stereoselectively deliver a hydride to the carbonyl group, favoring the formation of one enantiomer over the other.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Common Examples | Typical Reducing Agent |

| Oxazaborolidine (CBS) | (R)- or (S)-Me-CBS | Borane (BH₃) complexes |

| Ru-TsDPEN | RuCl₂(S,S)-TsDPEN | Formic acid/triethylamine |

| Chiral Phosphine Ligands | (R)-BINAP with Ru(II) | H₂ |

This table presents general examples of catalyst systems commonly used for asymmetric ketone reductions and does not represent specific results for (4-bromophenyl)(2-methylphenyl)methanone.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. nih.gov Whole-cell microorganisms or isolated enzymes can perform asymmetric reductions of ketones with remarkable efficiency and stereospecificity. Yeasts, such as Saccharomyces cerevisiae and Candida parapsilosis, are known to contain a variety of carbonyl reductases that can reduce a broad range of ketones to their corresponding chiral alcohols. amazonaws.comresearchgate.net

For instance, reductases from Candida parapsilosis have been shown to exhibit high catalytic activities and stereoselectivity in the reduction of various prochiral ketones, including acetophenone derivatives. nih.govnih.gov These enzymes often follow Prelog's rule or anti-Prelog selectivity, allowing for the synthesis of either the (R)- or (S)-alcohol. While specific studies on the biocatalytic reduction of (4-bromophenyl)(2-methylphenyl)methanone are not detailed in the provided sources, the broad substrate tolerance of many microbial reductases suggests this as a viable and promising route to enantiopure this compound. The enantiomeric excess in such transformations can be very high, often exceeding 99%.

Table 2: Examples of Microorganisms Used in Asymmetric Ketone Reduction

| Microorganism | Enzyme Class | Common Substrates |

| Saccharomyces cerevisiae | Carbonyl Reductases | Aromatic and aliphatic ketones |

| Candida parapsilosis | Carbonyl Reductases | Aromatic ketones, β-ketoesters |

| Pseudomonas fluorescens | Dehydrogenases | Various ketones |

This table provides general examples of microorganisms and their applications in biocatalytic reductions and does not reflect specific outcomes for (4-bromophenyl)(2-methylphenyl)methanone.

Kinetic Resolution and Enantioconvergent Transformations of Racemic Mixtures

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, this would typically involve the enantioselective acylation or oxidation of the racemic alcohol.

Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols via enantioselective acylation. polimi.it For example, lipases such as Pseudomonas fluorescens lipase (PFL) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. researchgate.netmdpi.comresearchgate.net This process can yield both the acylated product and the unreacted alcohol with high enantiomeric purity. The success of this method depends on the enzyme's ability to discriminate between the two enantiomers of this compound.

Enantioconvergent transformations represent an ideal scenario where both enantiomers of a racemic starting material are converted into a single enantiomer of the product, theoretically allowing for a 100% yield. acs.org This is often achieved through a combination of a kinetic resolution and in-situ racemization of the slower-reacting enantiomer.

Chiral Auxiliary and Chiral Ligand Mediated Approaches

The use of chiral auxiliaries is a classical yet effective strategy in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, such as the addition of a Grignard reagent to an aldehyde.

Chiral ligands, in conjunction with metal catalysts, play a crucial role in a vast array of asymmetric transformations. While directly related to catalytic enantioselective reductions (Section 2.3.1.1), the development of novel chiral ligands continually expands the scope and efficiency of these reactions.

Enantioresolution Techniques (e.g., chromatographic methods, fractional crystallization of diastereomeric derivatives)

When a racemic mixture of this compound is obtained, enantioresolution techniques can be employed to separate the enantiomers.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. researchgate.netcsfarmacie.czmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.gov The choice of the mobile phase is critical for achieving optimal separation.

Fractional Crystallization of Diastereomeric Derivatives: This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the chiral resolving agent is cleaved to yield the individual enantiomers of the alcohol. Common resolving agents for alcohols include chiral carboxylic acids or their derivatives, which form diastereomeric esters with the alcohol. The success of this method relies on the ability to form crystalline diastereomers and the difference in their solubility.

Process Optimization and Scale-Up Considerations for the Synthesis of this compound

The industrial production of this compound, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents, requires careful consideration of process optimization and scale-up to ensure safety, efficiency, and economic viability. The primary synthetic route, the Grignard reaction between o-tolylmagnesium bromide and 4-bromobenzaldehyde, presents several challenges when transitioning from laboratory-scale synthesis to large-scale manufacturing. These challenges primarily revolve around the exothermic nature of the reaction, the potential for side reactions, and the handling of hazardous materials.

A significant focus in the process optimization of the Grignard synthesis of this compound is the management of the reaction exotherm. The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic, posing a risk of thermal runaway if not adequately controlled. On a large scale, inefficient heat dissipation can lead to localized hotspots, promoting the formation of impurities and posing significant safety hazards. gordon.edulabster.com To mitigate this, careful control of reagent addition rates and efficient reactor cooling are paramount.

Another critical aspect of process optimization is minimizing the formation of byproducts, most notably the Wurtz coupling product, which arises from the reaction of the Grignard reagent with the unreacted aryl halide. The formation of this impurity not only reduces the yield of the desired product but also complicates its purification. Studies on the scale-up of Grignard reagent formation have shown that a continuous production process can significantly improve selectivity and reduce Wurtz coupling compared to traditional batch processes. researchgate.net

Continuous flow chemistry has emerged as a powerful tool for the process optimization and scale-up of Grignard reactions. gordon.edunih.gov Continuous Stirred Tank Reactors (CSTRs) and packed-bed reactors offer superior heat and mass transfer, enabling better temperature control and reducing the risk of runaway reactions. gordon.edu This technology allows for the safe handling of highly reactive intermediates by maintaining a small reaction volume at any given time. Furthermore, continuous processes can lead to higher yields, reduced impurity profiles, and a significant reduction in process mass intensity (PMI). gordon.edu For instance, the transition from batch to continuous processing for a pharmaceutical intermediate synthesized via a Grignard reaction resulted in a more than 25% improvement in yield and a substantial reduction in a problematic ester byproduct. gordon.edu

The choice of solvent is another crucial parameter in the optimization of this synthesis. While traditional ethers like diethyl ether are effective, their high volatility and flammability pose significant risks on an industrial scale. gordon.edulabster.com The use of higher-boiling point ethers, such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, offers a safer and more environmentally friendly alternative. gordon.edunih.gov

The following interactive data tables illustrate the typical parameters that are optimized during the process development of a Grignard reaction for the synthesis of a diarylmethanol, analogous to this compound.

| Solvent | Reaction Temperature (°C) | Yield of Diaryl-methanol (%) | Wurtz Coupling Impurity (%) |

|---|---|---|---|

| Diethyl Ether | 35 | 85 | 10 |

| Tetrahydrofuran (THF) | 66 | 90 | 7 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 92 | 5 |

| Parameter | Batch Process (2000 L Reactor) | Continuous Flow (22 L Reactor) |

|---|---|---|

| Yield (%) | 75 | 92 |

| Key Impurity (%) | 8 | <1 |

| Process Mass Intensity (PMI) | 50 | 35 |

| Safety Profile | High Risk (Exotherm) | Improved Safety (Small Reaction Volume) |

Chemical Reactivity and Transformation Studies of 4 Bromophenyl 2 Methylphenyl Methanol

Reactions at the Hydroxyl Functional Group

The hydroxyl (-OH) group of (4-Bromophenyl)(2-methylphenyl)methanol is the primary site of its chemical reactivity. As a secondary benzylic alcohol, this functional group can undergo a variety of transformations, including oxidation, derivatization, dehydration, and nucleophilic substitution. These reactions are fundamental in synthetic organic chemistry for the creation of more complex molecules.

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. For this compound, this reaction yields the corresponding ketone, (4-bromophenyl)(2-methylphenyl)methanone. A variety of reagents and catalytic systems can accomplish this conversion.

Modern synthetic methods often focus on environmentally benign and efficient protocols. One such approach is the direct C(sp³)–H oxidation of related diarylmethanes using molecular oxygen (O₂) as the oxidant, promoted by commercially available silylamides like LiN(SiMe₃)₂ (LiHMDS), NaN(SiMe₃)₂ (NaHMDS), or KN(SiMe₃)₂ (KHMDS). mdpi.com This metal-free system provides a green and efficient pathway to diaryl ketones in good to excellent yields and is compatible with various functional groups. mdpi.com The resulting benzophenone derivatives are important structural motifs in many biologically active compounds and are used as ultraviolet absorbers. beilstein-archives.org

Below is a table summarizing conditions for the oxidation of diarylmethane substrates, which are structurally analogous to the alcohol and indicative of the ketone formation pathway.

| Substrate | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Benzylpyridine | LiHMDS/THF | 60 | 12 | 4-Benzoylpyridine | 85 |

| Diphenylmethane | KHMDS/THF | 60 | 12 | Benzophenone | 95 |

| 4-Methoxydiphenylmethane | KHMDS/THF | 60 | 12 | (4-Methoxyphenyl)(phenyl)methanone | 94 |

| (4-Chlorophenyl)(phenyl)methane | KHMDS/THF | 60 | 12 | (4-Chlorophenyl)(phenyl)methanone | 96 |

This table presents data on the oxidation of diarylmethanes to diaryl ketones, demonstrating a method applicable to the oxidation of this compound. mdpi.com

The mechanism of alcohol oxidation is highly dependent on the oxidant used. For the silylamide-promoted oxidation with O₂, while detailed studies are ongoing, the reaction is understood to involve the crucial role of a strong base. mdpi.com In other systems, such as those involving metal catalysts, mechanistic investigations often point to a turnover-limiting oxidation step. nih.gov For instance, in some palladium-catalyzed reactions, the oxidation of a dimeric palladium intermediate has been identified as the key rate-determining step, leading to a high-oxidation-state metal species that facilitates the final bond formation. nih.gov These studies, involving kinetic analysis, Hammett plots, and kinetic isotope effect measurements, provide strong evidence for the proposed pathways. nih.gov

The hydroxyl group of this compound can be readily converted into ester and ether derivatives.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst results in the formation of an ester. This process, known as Fischer esterification when reacting with a carboxylic acid, is an equilibrium-driven reaction. Kinetic studies on the esterification of acids with alcohols have been performed using various catalysts, including polymer-supported sulphonic acids. researchgate.net These heterogeneous catalysts are often more effective than traditional resin catalysts and demonstrate good stability and reusability. researchgate.net

Etherification: Ethers can be synthesized through several routes. A notable method is the organohalide-catalyzed dehydrative O-alkylation, which allows for the cross-etherification between two different alcohols. researchgate.net This process provides a practical and green method for preparing unsymmetrical ethers. researchgate.net For example, diphenylmethanol can be reacted with various other alcohols in the presence of a catalytic amount of an organohalide like diphenylmethyl bromide to yield unsymmetrical ethers. researchgate.net This methodology could be applied to this compound to synthesize a range of ether derivatives.

The table below illustrates representative conditions for the cross-etherification of diphenylmethanol with other alcohols.

| Alcohol 1 | Alcohol 2 | Catalyst (5 mol%) | Temp (°C) | Time (h) | Product | Yield (%) |

| Diphenylmethanol | Benzyl alcohol | Ph₂CHBr | 80 | 22 | Benzyl diphenylmethyl ether | 81 |

| Diphenylmethanol | n-Butanol | Ph₂CHBr | 80 | 22 | Butyl diphenylmethyl ether | 96 |

| Diphenylmethanol | n-Hexanol | Ph₂CHBr | 80 | 22 | Hexyl diphenylmethyl ether | 96 |

| Diphenylmethanol | n-Octanol | Ph₂CHBr | 80 | 22 | Octyl diphenylmethyl ether | 93 |

This table shows data for a diphenylmethyl bromide-catalyzed O-alkylation, a method applicable for the synthesis of ethers from this compound. researchgate.net

The elimination of a water molecule from an alcohol, known as dehydration, yields an alkene. This reaction is typically performed by heating the alcohol with a strong protic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. libretexts.org

As a secondary alcohol, this compound would dehydrate through a unimolecular elimination (E1) mechanism. libretexts.orgyoutube.com The mechanism involves three key steps:

Protonation of the hydroxyl group by the acid to form an alkyloxonium ion, which is a good leaving group. libretexts.org

Loss of a water molecule from the alkyloxonium ion to form a secondary benzylic carbocation intermediate. libretexts.org

Deprotonation of a carbon adjacent to the carbocation by a weak base (like water or the conjugate base of the acid) to form the alkene. libretexts.org

A potential complication in E1 reactions is the possibility of carbocation rearrangements to form a more stable carbocation. youtube.com However, for the carbocation derived from this compound, a significant rearrangement is unlikely as it is already a relatively stable secondary benzylic cation. The deprotonation step can, however, lead to a mixture of alkene isomers if there are multiple adjacent carbons with protons.

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a good leaving group. In the presence of a strong hydrohalic acid like hydrobromic acid (HBr), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The subsequent departure of a neutral water molecule is much more favorable. libretexts.org

For secondary, tertiary, allylic, and benzylic alcohols, this conversion to an alkyl halide proceeds through a nucleophilic substitution, unimolecular (Sₙ1) mechanism. libretexts.org The reaction of this compound with HBr would follow this pathway:

Protonation of the alcohol's oxygen atom to form a good leaving group (H₂O). libretexts.org

The C-O bond breaks, and water departs, forming a planar sp²-hybridized carbocation intermediate. libretexts.org

The bromide ion (Br⁻), a good nucleophile, attacks the carbocation to form the final product, 1-bromo-1-(4-bromophenyl)-1-(2-methylphenyl)methane. libretexts.orglibretexts.org

The Sₙ1 mechanism has important stereochemical consequences. The key intermediate is a trigonal planar carbocation. libretexts.org The incoming nucleophile can attack this planar structure from either face with equal probability. If the starting alcohol were chiral, this non-selective attack would lead to a mixture of both inversion and retention of configuration at the reaction center, resulting in a racemic product. libretexts.org Although this compound is achiral, the planar nature of the intermediate is a defining feature of its Sₙ1 reactivity.

Furthermore, Sₙ1 reactions are often in competition with E1 elimination reactions, as they share the same carbocation intermediate. The reaction conditions, such as temperature and the nature of the nucleophile/base, can influence the ratio of substitution to elimination products. Higher temperatures generally favor the elimination pathway, leading to the formation of the alkene derivative discussed in section 3.1.3. libretexts.org

Nucleophilic Substitution Reactions (e.g., to form alkyl bromides or other halides)

Rearrangement Processes via Carbocation Intermediates

The secondary benzylic alcohol group in this compound can undergo reactions that proceed through carbocation intermediates, which are susceptible to rearrangement. libretexts.org The formation of the carbocation is typically initiated by the protonation of the hydroxyl group under acidic conditions, followed by the loss of a water molecule. The resulting secondary benzylic carbocation is stabilized by resonance with both the 4-bromophenyl and 2-methylphenyl rings.

Carbocation rearrangements are driven by the formation of a more stable carbocation. libretexts.org In the context of this molecule, potential rearrangements could involve 1,2-hydride or 1,2-alkyl shifts. However, given that the initial carbocation is already secondary and benzylic, with resonance stabilization from two aryl rings, significant rearrangement to a more stable carbocation under typical conditions is not highly probable. More distant hydride shifts, such as 1,4- and 1,5-shifts, have also been observed in other systems. libretexts.org The specific reaction conditions, including temperature and the nature of the acid catalyst, would play a crucial role in determining whether any rearrangement occurs.

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on one of the phenyl rings opens up a vast area of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions, metal-halogen exchange, and potentially nucleophilic aromatic substitution.

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these reactions is intermediate between that of aryl iodides and aryl chlorides. buecher.delibretexts.org

The success of Suzuki, Sonogashira, and Heck reactions heavily relies on the choice of the palladium catalyst and the associated ligands. libretexts.org For the Suzuki-Miyaura coupling , which couples the aryl bromide with an organoboron species, common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.comnih.gov The ligands play a critical role in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination. libretexts.org

In the Sonogashira coupling , which forms a C-C bond between the aryl bromide and a terminal alkyne, a palladium catalyst is used in conjunction with a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org Typical catalyst systems include Pd(PPh₃)₂Cl₂/CuI. libretexts.org Copper-free Sonogashira couplings have also been developed to prevent the undesired homocoupling of alkynes. nih.govnih.gov

For the Heck reaction , where the aryl bromide is coupled with an alkene, palladium catalysts such as Pd(OAc)₂ are often used with phosphine ligands. libretexts.orgorganic-chemistry.org The choice of ligand can influence the efficiency and regioselectivity of the reaction.

| Coupling Reaction | Typical Palladium Catalyst | Common Ligands | Co-catalyst/Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Triphenylphosphine (PPh₃), Buchwald ligands | Base (e.g., K₂CO₃, K₃PO₄) | Aryl/vinyl boronic acid or ester |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | CuI, Amine base (e.g., Et₃N, piperidine) | Terminal alkyne |

| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Base (e.g., Et₃N, K₂CO₃) | Alkene |

In cross-coupling reactions involving this compound, the reaction is highly regiospecific, occurring at the carbon atom attached to the bromine.

In the Heck reaction , the regioselectivity is determined by the substitution pattern of the alkene coupling partner. The reaction can lead to either linear or branched products. libretexts.org The regiochemical outcome is influenced by steric and electronic factors during the carbopalladation step. buecher.de For instance, the reaction of an aryl bromide with an aliphatic olefin can be directed to the internal carbons of the olefin under certain conditions, such as using a methanol solvent to promote the formation of a cationic aryl-palladium species. rsc.org

The aryl bromide moiety can undergo metal-halogen exchange, a reaction that converts the organic halide into an organometallic compound. wikipedia.org This is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The reaction of this compound with an organolithium reagent would result in the formation of a lithiated aryl species. This highly nucleophilic intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups.

This two-step sequence provides a powerful method for the synthesis of a wide range of derivatives that would be difficult to prepare otherwise. The reaction is typically fast, with the rate of exchange following the trend I > Br > Cl. wikipedia.org A combination of i-PrMgCl and n-BuLi can also be used for bromine-metal exchange, which can offer advantages in terms of reaction conditions and selectivity. nih.gov

| Electrophile | Functional Group Introduced | Product Type |

|---|---|---|

| CO₂ (followed by acidic workup) | -COOH | Carboxylic acid |

| Aldehydes/Ketones (e.g., formaldehyde, benzaldehyde) | -CH(OH)R | Secondary/tertiary alcohol |

| Alkyl halides (e.g., CH₃I) | -R | Alkylated arene |

| DMF (N,N-Dimethylformamide) | -CHO | Aldehyde |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

However, SNAr reactions generally require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. The this compound molecule lacks such activating groups on the brominated phenyl ring. Consequently, the aryl bromide moiety in this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. The absence of electron-withdrawing substituents makes the aromatic ring not sufficiently electron-poor to be attacked by a nucleophile. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Reactions Involving the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring is a benzylic position, making its C-H bonds weaker and more susceptible to chemical reactions compared to a typical alkyl C-H bond. libretexts.org This increased reactivity is due to the resonance stabilization of the intermediate radical or cation that forms upon C-H bond cleavage. libretexts.org

Oxidation:

The benzylic methyl group of this compound is prone to oxidation to form a carboxylic acid, aldehyde, or ketone, depending on the oxidant and reaction conditions. masterorganicchemistry.com Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.com This transformation is a common reaction for alkyl groups attached to an aromatic ring, provided there is at least one benzylic hydrogen atom. masterorganicchemistry.com

The reaction with a strong oxidant like KMnO₄ is robust and can even cleave C-C bonds of larger alkyl groups to yield the corresponding benzoic acid derivative. masterorganicchemistry.com For this compound, this would result in the formation of 2-(hydroxy(4-bromophenyl)methyl)benzoic acid.

More controlled oxidation to the aldehyde or ketone level can be achieved using milder reagents. masterorganicchemistry.com For instance, reagents like o-iodoxybenzoic acid (IBX) have been used for benzylic oxidations via a radical mechanism. masterorganicchemistry.com In the case of this compound, selective oxidation of the methyl group could potentially yield 2-(hydroxy(4-bromophenyl)methyl)benzaldehyde. The presence of the secondary alcohol group on the adjacent carbon complicates this, as it is also susceptible to oxidation. Selective protection of the hydroxyl group would likely be necessary to achieve selective oxidation of the methyl group.

The table below summarizes the expected products from the benzylic oxidation of the methyl group under different conditions.

| Oxidizing Agent | Expected Product |

| Hot KMnO₄ or H₂CrO₄ | 2-(hydroxy(4-bromophenyl)methyl)benzoic acid |

| Milder oxidants (e.g., IBX) | 2-(hydroxy(4-bromophenyl)methyl)benzaldehyde |

Bromination:

Benzylic bromination is a well-established reaction that proceeds via a free-radical mechanism. chemistrysteps.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orgchemistrysteps.com The reaction is highly selective for the benzylic position due to the resonance-stabilized nature of the benzylic radical intermediate. libretexts.org

For this compound, treatment with NBS and a radical initiator would be expected to yield (4-Bromophenyl)(2-(bromomethyl)phenyl)methanol. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the brominated product and a new bromine radical, thus propagating the chain reaction. scientificupdate.com

It is important to control the reaction conditions to avoid over-bromination, which can lead to the formation of di- and tri-brominated products. scientificupdate.com The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors the desired mono-bromination. chemistrysteps.com

The table below outlines the reactants and expected product for the benzylic bromination of the methyl group.

| Reactants | Expected Product |

| NBS, Radical Initiator (e.g., AIBN, light) | (4-Bromophenyl)(2-(bromomethyl)phenyl)methanol |

Advanced Spectroscopic and Structural Characterization of 4 Bromophenyl 2 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial identification, advanced NMR methods offer deeper insights into the complex structural and dynamic properties of (4-Bromophenyl)(2-methylphenyl)methanol.

Comprehensive 2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within the this compound molecule. Techniques such as COSY, HSQC, HMBC, and NOESY provide a detailed bonding framework and spatial information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton (-CHOH) and the hydroxyl proton (-OH), as well as among the aromatic protons on both the 4-bromophenyl and 2-methylphenyl rings. This helps to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the signal for the methine carbon would show a direct correlation with the methine proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the methine proton and the protons on the ortho positions of both aromatic rings, as well as with the methyl group protons. These interactions help to define the relative orientation of the phenyl rings.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | Methine H ↔ Aromatic Hs (ortho) | Spin systems within each ring |

| Aromatic Hs ↔ Aromatic Hs | Connectivity of aromatic protons | ||

| HSQC | ¹H - ¹³C (¹J) | Methine H ↔ Methine C | Direct C-H attachments |

| Aromatic Hs ↔ Aromatic Cs | Assignment of protonated aromatic carbons | ||

| Methyl Hs ↔ Methyl C | Assignment of methyl group | ||

| HMBC | ¹H - ¹³C (²⁻³J) | Methine H ↔ Quaternary Cs of both rings | Connectivity of rings to the methine carbon |

| Methyl Hs ↔ C1, C2, C3 of 2-methylphenyl ring | Placement of the methyl group | ||

| NOESY | ¹H - ¹H (space) | Methine H ↔ Ortho-protons of both rings | Spatial arrangement and conformation |

Dynamic NMR for Conformational Analysis and Molecular Dynamics

The two aromatic rings in this compound are not static; they can rotate around the single bonds connecting them to the methine carbon. Dynamic NMR (DNMR) spectroscopy, often performed at variable temperatures, can be used to study these conformational dynamics. nih.govresearchgate.net

At room temperature, the rotation of the phenyl rings may be fast on the NMR timescale, resulting in averaged signals for the aromatic protons and carbons. However, as the temperature is lowered, the rotation can become restricted. This restricted rotation can lead to the observation of distinct signals for previously equivalent protons, for example, the protons on opposite faces of a phenyl ring. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation and gain insight into the molecule's conformational preferences. auremn.org.brresearchgate.net The steric hindrance introduced by the ortho-methyl group is expected to create a significant barrier to free rotation for the 2-methylphenyl ring compared to the 4-bromophenyl ring.

Deuterium Exchange Studies for Hydroxyl Proton Characterization

The chemical shift of the hydroxyl (-OH) proton in ¹H NMR is often variable and the peak can be broad due to hydrogen bonding and chemical exchange. openochem.orgreddit.com A simple and definitive method to identify the hydroxyl proton signal is through deuterium exchange. libretexts.orglibretexts.org

This is accomplished by adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile hydroxyl proton will rapidly exchange with a deuterium atom from the D₂O. mdpi.comnih.gov Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH peak will disappear or significantly decrease in intensity upon re-acquisition of the spectrum. libretexts.orgacdlabs.com This "D₂O shake" experiment provides unambiguous confirmation of the hydroxyl proton's resonance. libretexts.orglibretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

O-H Stretch: A prominent and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's O-H stretching vibration. pressbooks.pub The broadness of this peak is indicative of intermolecular hydrogen bonding in the condensed phase.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) will be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in this secondary alcohol is expected to produce a strong band in the IR spectrum around 1050-1200 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration gives rise to a characteristic absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O | Stretching | 1050 - 1200 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₃BrO), HRMS would provide an exact mass measurement that confirms its elemental composition.

In addition to providing the molecular ion peak, mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. chemguide.co.uklibretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragments. gbiosciences.comwikipedia.org The fragmentation of this compound would likely proceed through several key pathways:

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a favorable process. This could lead to the formation of a [M-C₇H₇]⁺ ion (loss of the tolyl group) or a [M-C₆H₄Br]⁺ ion (loss of the bromophenyl group).

Formation of Tropylium Ions: Aromatic fragments can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [C₁₄H₁₃BrO]⁺ | Molecular Ion | 276/278 |

| [C₁₄H₁₁Br]⁺ | Loss of H₂O | 258/260 |

| [C₇H₆BrO]⁺ | Loss of C₇H₇ (tolyl group) | 197/199 |

| [C₇H₈O]⁺ | Loss of C₆H₄Br (bromophenyl group) | 108 |

X-ray Crystallography for Solid-State Structural Elucidation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice.

While a specific crystal structure for this compound may not be publicly available, data from closely related diarylmethanol structures, such as diphenylmethanol, can provide valuable insights into the expected structural parameters. nih.govnih.gov The crystal structure would reveal:

The dihedral angle between the two aromatic rings, which is influenced by steric hindrance.

The C-O, C-C, and C-Br bond lengths and the bond angles around the central methine carbon.

The presence and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing. In some sterically hindered diarylmethanols, hydrogen bonding may not be observed. nih.gov

The solid-state structure provides a static picture of the molecule's lowest energy conformation in the crystalline form, which can be compared with the dynamic conformational information obtained from NMR studies in solution.

Conformational Analysis in the Crystalline State

No crystallographic data for this compound is publicly available. A detailed analysis of its conformation in the crystalline state, including key dihedral angles and bond lengths that define its three-dimensional structure, cannot be provided without an experimental crystal structure determination.

Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, a description of the intermolecular forces and packing motifs is not possible. Information regarding hydrogen bonding involving the hydroxyl group, potential π-π stacking interactions between the aromatic rings, and other non-covalent interactions that govern the crystal lattice formation of this compound remains undetermined.

Polymorphism and Cocrystallization Studies

There are no published studies on the polymorphic forms or cocrystallization of this compound. Investigation into whether this compound can exist in different crystalline forms (polymorphs) or form co-crystals with other molecules has not been reported in the scientific literature.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

No chiroptical studies, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), have been published for this compound. As this compound is chiral, these techniques would be essential for the experimental determination of the absolute configuration of its enantiomers. However, no such spectroscopic data or related theoretical calculations are currently available.

Theoretical and Computational Studies of 4 Bromophenyl 2 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. scispace.com These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. For molecules like (4-Bromophenyl)(2-methylphenyl)methanol, methods such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. scispace.comirjet.net Such studies have been successfully applied to structurally related diphenylmethanol derivatives. scispace.comirjet.net

Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

In theoretical studies of analogous compounds like (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT calculations have been used to obtain optimized geometries. scispace.com These optimized parameters are crucial for understanding the molecule's steric and electronic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used for these purposes, often providing a higher level of theory. dergipark.org.tr

Table 1: Representative Calculated Structural Parameters for an Analogous Diphenylmethanol Derivative (Note: Data is illustrative and based on studies of similar compounds)

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.43 Å |

| C-Br | ~1.91 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| Bond Angle | C-O-H | ~109° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjet.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For related compounds, the HOMO-LUMO gap has been calculated to characterize chemical reactivity and kinetic stability. scispace.comresearchgate.net In a study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was found to be a key parameter in understanding the molecule's reactivity. scispace.comresearchgate.net The 3D plots of these orbitals show the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 2: Representative Frontier Orbital Energies for an Analogous Diphenylmethanol Derivative (Note: Data is illustrative and based on studies of similar compounds)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -6.0 eV |

| LUMO | -1.2 to -0.8 eV |

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MESP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. irjet.net For a molecule like this compound, the MESP would likely show a negative potential around the oxygen atom of the hydroxyl group and positive potentials around the hydrogen atom of the hydroxyl group and potentially on the carbon atom attached to the bromine. scispace.comirjet.net This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions. scispace.com

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface as a function of one or more key dihedral angles.

Studies on other substituted phenyl compounds have demonstrated the importance of conformational analysis in determining the preferred spatial arrangement of the molecule. researchgate.netrsc.org For this compound, the key dihedral angles would be those defining the orientation of the two phenyl rings relative to the central carbinol group. The steric hindrance introduced by the ortho-methyl group is expected to significantly influence the preferred conformation compared to its unsubstituted counterpart, (4-Bromophenyl)(phenyl)methanol. The results of such an analysis are critical for understanding how the molecule might interact with biological receptors or crystal packing forces.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational (infrared and Raman) frequencies can be calculated using DFT methods. scispace.com Theoretical vibrational analysis provides a detailed description of the molecule's vibrational modes. scispace.com Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, accounting for anharmonicity and other method-inherent approximations. scispace.com For instance, in a study of a similar molecule, a scaling factor of 0.9679 was used for DFT calculations at the B3LYP/6311+G(d,p) level. scispace.com

Table 3: Representative Calculated Vibrational Frequencies for an Analogous Diphenylmethanol Derivative (Note: Data is illustrative and based on studies of similar compounds)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3500 | Hydroxyl group stretching |

| C-H stretch (aromatic) | ~3100 - 3000 | Phenyl ring C-H stretching |

| C-C stretch (aromatic) | ~1600 - 1450 | Phenyl ring skeletal vibrations |

| C-O stretch | ~1200 - 1000 | Carbinol C-O stretching |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus, making them a powerful tool for structure elucidation.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. ugent.be An MD simulation would model the interactions of this compound with a large number of explicit solvent molecules (e.g., water, ethanol) over time.

These simulations can provide insights into:

Conformational Dynamics: How the molecule samples different conformations in solution.

Solvation Structure: The arrangement of solvent molecules around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the hydroxyl group and solvent molecules.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

MD simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment. semanticscholar.org

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis of this compound, like many organic reactions, can be elucidated through computational modeling, which provides profound insights into reaction pathways, intermediate structures, and the energetics of transition states. While specific computational studies on this compound are not extensively documented in public literature, the reaction mechanisms for its synthesis can be understood by analogy to well-studied computational models of similar reactions, such as the Grignard reaction and Suzuki-Miyaura cross-coupling. These theoretical studies are instrumental in predicting the feasibility of a reaction, optimizing conditions, and understanding the subtle factors that control product formation.

Density Functional Theory (DFT) is a primary tool for these investigations, offering a balance between computational cost and accuracy. chemrxiv.orgacs.orgresearchgate.net By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves mapping out the structures and energies of all intermediates and transition states.

A plausible and common synthetic route to this compound is the Grignard reaction. This would involve the reaction of 2-methylmagnesium bromide with 4-bromobenzaldehyde (B125591) or, alternatively, 4-bromophenylmagnesium bromide with 2-methylbenzaldehyde. Computational studies on the Grignard reaction have been a subject of considerable interest, focusing on the nature of the attacking Grignard reagent and the mechanism of its addition to the carbonyl group. acs.orgresearchgate.netresearchgate.net

The mechanism of the Grignard reaction is not always straightforward and can proceed via a polar, four-centered transition state or a single-electron transfer (SET) pathway. acs.orgresearchgate.netnih.gov DFT calculations have been employed to dissect these competing pathways. For a reaction involving an aldehyde like 4-bromobenzaldehyde, the polar mechanism is generally favored. acs.org

Computational models suggest that the reaction proceeds through a transition state where the magnesium atom coordinates to the carbonyl oxygen, and the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. researchgate.netresearchgate.net The geometry of this four-centered transition state is critical in determining the reaction's activation energy.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the transition state for the Grignard addition of 2-methylmagnesium bromide to 4-bromobenzaldehyde. The values are representative of typical calculations for such reactions.

Table 1: Calculated Transition State Properties for the Grignard Reaction

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction to proceed. |

| C-C bond length (forming) | 2.1-2.5 Å | The distance between the nucleophilic carbon of the Grignard reagent and the carbonyl carbon in the transition state. |

| C=O bond length | 1.25-1.35 Å | The elongated carbon-oxygen double bond in the transition state. |

| O-Mg bond length | 1.9-2.1 Å | The distance between the carbonyl oxygen and the magnesium atom in the transition state. |

| Imaginary Frequency | -150 to -400 cm⁻¹ | A negative frequency corresponding to the vibrational mode of the bond formation/breaking at the transition state. |

Another powerful method for synthesizing diaryl methanols is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. chemrxiv.orgacs.orgnih.govlibretexts.org For the synthesis of this compound, this could be envisioned as a coupling reaction followed by a reduction, or more directly, a palladium-catalyzed coupling of an organoboron reagent with an aldehyde.

The catalytic cycle of the Suzuki-Miyaura reaction is well-studied through computational methods and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org DFT calculations have been crucial in understanding the role of the phosphine ligands on the palladium catalyst, the nature of the active catalytic species, and the rate-determining step of the cycle. chemrxiv.orgacs.org

For a hypothetical Suzuki-type coupling to form the C-C bond in the precursor to this compound, computational modeling would focus on the energetics of each step in the catalytic cycle. The oxidative addition of the aryl halide (e.g., 4-bromotoluene) to the Pd(0) complex is often the rate-limiting step. acs.org

The following table provides representative data from DFT calculations on the key steps of a Suzuki-Miyaura cross-coupling reaction.

Table 2: Calculated Energetics for a Representative Suzuki-Miyaura Catalytic Cycle

| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Structural Features |

| Oxidative Addition | Pd(0)L + Ar-X | 0 | Starting catalyst and aryl halide. |

| TSOA | +18 to +25 | Elongated C-X bond; Ar-Pd bond forming. | |

| Ar-Pd(II)-X(L) | -5 to -10 | Square planar Pd(II) complex. | |

| Transmetalation | Ar-Pd(II)-X(L) + Ar'B(OH)₂ | -5 to -10 | Reactants for transmetalation. |

| TSTM | +5 to +15 | Bridging hydroxide or direct exchange between Pd and B. | |

| Ar-Pd(II)-Ar'(L) | -15 to -25 | Diaryl palladium complex. | |

| Reductive Elimination | Ar-Pd(II)-Ar'(L) | -15 to -25 | Diaryl palladium complex. |

| TSRE | -5 to +5 | C-C bond forming; Pd reducing. | |

| Pd(0)L + Ar-Ar' | -30 to -50 | Regenerated catalyst and biaryl product. |

These computational models, whether for the Grignard or Suzuki-Miyaura pathway, provide a molecular-level understanding of the reaction. They allow for the prediction of reaction outcomes and the rational design of more efficient synthetic strategies. The transition state structures and their associated energy barriers are key to this understanding, offering a quantitative basis for the reactivity observed in the laboratory.

Utility of 4 Bromophenyl 2 Methylphenyl Methanol As a Synthetic Intermediate and Precursor for Functional Materials

Building Block in the Synthesis of Complex Organic Architectures

Diarylmethanols, including (4-Bromophenyl)(2-methylphenyl)methanol, are pivotal starting materials for the construction of more intricate molecular frameworks, particularly triarylmethanes and their derivatives, which are prevalent in pharmaceuticals acs.org. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution or elimination reactions. Furthermore, the aryl rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

One of the key transformations of diarylmethanols is their use in Friedel-Crafts type reactions. For instance, diarylmethanols can react with arenes and heteroarenes in the presence of a Lewis acid catalyst, such as tin(IV) bromide, to afford diaryl- and triarylmethane derivatives researchgate.net. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of diarylmethyl esters with aryl boronic acids represents another powerful method for the synthesis of triarylmethanes from diarylmethanol precursors acs.org. This approach has a broad substrate scope and can be performed under mild conditions acs.org.

The diarylmethane core, readily accessible from diarylmethanols, is a common motif in a variety of bioactive molecules, including the antihistamine cetirizine and the lipid-lowering agent beclobrate researchgate.net. The synthesis of diarylmethanes often involves the reduction of diaryl ketones, which can be synthesized via Friedel-Crafts acylation, a process that can be followed by reduction to yield the desired diarylmethane acs.org.

The table below summarizes representative transformations of diarylmethanols into more complex structures.

| Starting Material | Reagent(s) | Catalyst | Product Type | Ref. |

| Diarylmethanol | 2-Naphthol derivatives | SnBr₄ | Triarylmethane derivative | researchgate.net |

| Diarylmethyl pentafluorobenzoate | Aryl boronic acid | Palladium catalyst | Triarylmethane | acs.org |

| Diaryl ketone | TiCl₄/NaBH₄ | - | Diarylmethane | acs.org |

| Diarylmethanol derivative | Oxazole | PdCl₂(MeCN)₂/PPhCy₂ | Triarylmethane | acs.org |

Precursor for Diversified Molecular Libraries

The structural features of this compound make it an excellent scaffold for the generation of diversified molecular libraries for high-throughput screening. The presence of the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a vast array of substituents at the 4-position of the phenyl ring.

Furthermore, the hydroxyl group can be derivatized to create esters, ethers, and other functional groups, further expanding the chemical space of the library. The 2-methyl group can influence the conformational preferences of the molecule, which can be crucial for biological activity. The synthesis of libraries of chiral diarylmethanols can be achieved through asymmetric synthesis, providing access to enantiomerically enriched compounds for screening acs.orgnih.gov.

The development of multicomponent reactions offers an efficient strategy for the rapid synthesis of diverse molecular libraries from simple starting materials mdpi.com. While not directly demonstrated for this compound, its structural motifs are amenable to such synthetic strategies.

Role in the Development of New Catalytic Ligands or Reagents

Chiral diarylmethanols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The enantiopure diarylmethylamine moiety, which can be derived from chiral diarylmethanols, is a key component of many successful chiral ligands acs.org. These ligands are often used in combination with transition metals to catalyze a variety of enantioselective transformations, leading to the synthesis of single-enantiomer drugs and other fine chemicals acs.org.

The synthesis of chiral ligands often involves the conversion of the hydroxyl group of the diarylmethanol into a coordinating group, such as a phosphine or an amine. For example, ferrocene-based ligand precursors can be synthesized from the enantioselective addition of a ferrocenyl group to an aldehyde nih.gov. Phosphine ligands, in particular, are a significant class of ligands for cross-coupling reactions due to the tunability of their electronic and steric properties cfmot.de. The bulky nature of the diarylmethyl group in ligands derived from this compound could be beneficial in promoting reductive elimination in catalytic cycles .

Examples of chiral ligand classes that can be synthesized from chiral alcohol precursors are provided in the table below.

| Ligand Class | Precursor Type | Metal Complex Application | Ref. |

| Amino alcohol-based catalysts | Chiral amino alcohols | Asymmetric addition reactions | nih.gov |

| Pinane-based aminodiols | (-)-β-pinene | Asymmetric addition of diethylzinc | mdpi.com |

| Bis(imidazolinyl)thiophene | Chiral amino alcohols | Friedel–Crafts alkylation | nih.gov |

| N-sulfinyl anthranilic acid (CSAA) | Chiral N-sulfinyl groups | Asymmetric C–H alkynylation | acs.org |

Incorporation into Polymeric Materials or Supramolecular Assemblies

The bifunctional nature of this compound, with its hydroxyl group and bromo-substituted aryl ring, allows for its incorporation into polymeric structures. The hydroxyl group can act as an initiator for ring-opening polymerization or be converted into a polymerizable group, such as an acrylate or methacrylate. The bromo-aryl moiety can be utilized for post-polymerization modification via cross-coupling reactions, enabling the synthesis of functional polymers with tailored properties.

Functional polymers are a special class of polymers that contain reactive groups and are used to design complex structures for biomedical applications such as tissue engineering and drug delivery . The incorporation of diarylmethanol units into polymer backbones could lead to materials with interesting optical or electronic properties.

Supramolecular self-assembly, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, is another avenue for creating functional materials from diarylmethanol derivatives nih.govthno.org. The hydroxyl group of this compound can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions, leading to the formation of ordered supramolecular structures. These self-assembled materials can find applications in areas such as sensing, catalysis, and electronics sciopen.commdpi.com.

Applications in Non-Linear Optics or Other Photonic Materials (if applicable to diarylmethanols)

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics nih.gov. The NLO response of a molecule is related to its hyperpolarizability, which can be influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

While there is no specific data on the NLO properties of this compound, diarylmethane derivatives have been investigated for their NLO properties. The diaryl structure provides a π-conjugated system, and the substituents on the aryl rings can be modified to tune the NLO response. The bromine atom in this compound acts as a weakly deactivating group, and its effect on the NLO properties would need to be experimentally determined. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the hyperpolarizability of such molecules nih.gov.

Considerations for Sustainable Synthesis and Green Chemistry Principles

The development of sustainable and environmentally friendly methods for the synthesis of this compound and other diarylmethanols is an important area of research. Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Biocatalysis offers a green alternative to traditional chemical methods for the synthesis of chiral diarylmethanols. The enantioselective reduction of the corresponding diaryl ketones using microorganisms, such as Rhizopus arrhizus, can provide access to enantiomerically pure diarylmethanols in an environmentally friendly manner . This method is operationally simple and can exhibit high stereoselectivity .

Electrochemical methods also present a sustainable approach. The direct carboxylation of diarylmethanol compounds using electrochemical reduction in the presence of carbon dioxide offers a one-step synthesis of diarylacetic acids, avoiding the need for harsh reagents nih.govresearchgate.net. The use of greener solvents and reagents, such as dialkyl carbonates in cyclization reactions, is another strategy to enhance the sustainability of synthetic processes involving diarylmethanol derivatives nih.gov.

The development of efficient catalytic systems, such as the nickel-catalyzed addition of arylboronic acids to aryl aldehydes, can also contribute to greener syntheses of diarylmethanols by enabling reactions to proceed under milder conditions with lower catalyst loadings benthamdirect.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromophenyl)(2-methylphenyl)methanol, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via Grignard reactions. For example, reacting 4-bromo-2-methylbenzaldehyde with a Grignard reagent (e.g., cycloheptylmagnesium bromide) under anhydrous conditions. Temperature control (−10°C to 0°C) and solvent choice (e.g., THF or diethyl ether) are critical to prevent side reactions. Post-reaction quenching with aqueous NH₄Cl and purification via column chromatography (gradient elution with Et₂O/pentane) can achieve yields >75% .

- Key Parameters : Monitor reaction progress using TLC; optimize stoichiometry (1:1.2 molar ratio of aldehyde to Grignard reagent) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm hydroxyl group presence (δ ~1.5–2.5 ppm for -OH, exchange with D₂O) and aromatic substitution patterns (e.g., coupling constants for bromine/CH₃ groups) .

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 291.02 for C₁₄H₁₃BrO) .

- FTIR : Identify O-H stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1°. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder, especially around the bromine substituent .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled during asymmetric synthesis?

- Methodology : Employ Sharpless asymmetric epoxidation (e.g., using Ti(OiPr)₄, (+)-DET) to generate enantiopure epoxides. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, MeOH/H₂O 45:55) and confirm absolute configuration using specific rotation ([α]ᴅ²⁰ ±45°) .

- Challenge : Competing hydrolysis pathways may reduce ee; use anhydrous MeCN and low temperatures (55°C) to minimize racemization .

Q. What strategies mitigate data contradictions between computational and experimental spectral results?

- Methodology :

- NMR Discrepancies : Compare experimental δ values with DFT-calculated shifts (B3LYP/6-31G*). Adjust for solvent effects (e.g., methanol-d₄ shifts protons downfield by ~0.3 ppm) .

- XRD vs. DFT Geometry : Use Mercury software to overlay experimental and optimized structures; RMSD >0.5 Å suggests conformational flexibility or crystal packing effects .

Q. How does the bromine substituent influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- In Vitro Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Bromine’s electron-withdrawing effect enhances binding affinity (IC₅₀ <10 µM vs. ~50 µM for non-halogenated analogs) .

- SAR Analysis : Compare with 4-chloro/fluoro analogs to isolate steric vs. electronic contributions .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodology :

Retrosynthesis Analysis